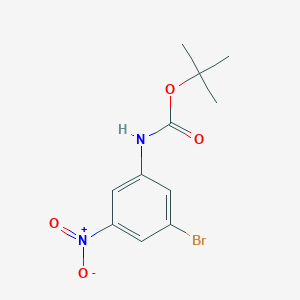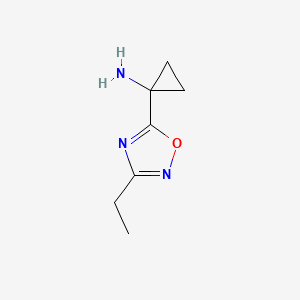![molecular formula C10H10N2O3 B13489008 Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused with a pyridine moiety. It is known for its significant applications in medicinal chemistry due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction is often carried out under metal-free conditions, using bases such as NaOH to promote cycloisomerization . The reaction conditions are generally mild, and the process can be completed in a short time, making it efficient for laboratory synthesis.
Industrial Production Methods
Industrial production methods for this compound often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as aqueous solvents and metal-free catalysts, is becoming more common in industrial settings to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine-5-carboxaldehyde: This compound shares a similar core structure but differs in the functional group at the 5-position.
Imidazo[1,2-a]pyridine-5-carboxylic acid: Another similar compound with a carboxylic acid group at the 5-position.
Uniqueness
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s ability to interact with biological targets .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)8-3-2-4-9-11-7(6-13)5-12(8)9/h2-5,13H,6H2,1H3 |
Clave InChI |
QSAPQOMPHWMLFY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=NC(=CN21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)
